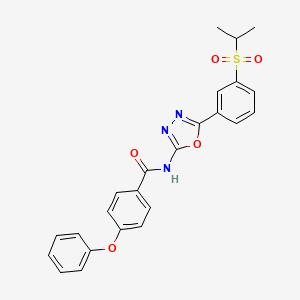

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

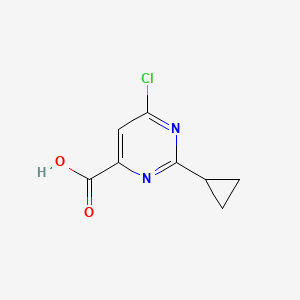

The molecular structure of this compound, based on its name, would be quite complex. The oxadiazole ring and the benzamide group are both planar structures, which could contribute to the overall rigidity of the molecule. The presence of multiple aromatic rings (phenyl groups) could lead to interesting electronic properties .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the phenyl groups could participate in electrophilic aromatic substitution reactions . The oxadiazole ring might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of multiple aromatic rings could result in a relatively high melting point and low solubility in water .Mechanism of Action

Target of Action

It’s known that similar compounds have shown affinity towards multiple receptors , which suggests that this compound might also interact with multiple targets.

Mode of Action

It’s known that similar compounds interact with their targets through various mechanisms, such as inhibitory activity . This compound might also interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound might also affect multiple biochemical pathways.

Pharmacokinetics

A study on similar compounds has shown that none of the molecules under investigation violated more than the permissible limit of the conditions stated by lipinski’s ro5 filters . This suggests that this compound might also have favorable ADME properties and good bioavailability.

Result of Action

Similar compounds have shown inhibitory activity against various diseases . This suggests that this compound might also have similar effects.

Action Environment

It’s known that the success of similar compounds originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that this compound might also be influenced by similar environmental factors.

Advantages and Limitations for Lab Experiments

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide has several advantages for lab experiments. This compound is highly selective for AKT and does not inhibit the activity of other kinases. Therefore, it can be used to study the specific role of AKT in different biological processes. In addition, this compound has good solubility in organic solvents, making it easy to dissolve and prepare for experiments.

However, there are also some limitations to using this compound in lab experiments. This compound has limited stability in aqueous solutions and can degrade over time, leading to inconsistent results. In addition, the high potency of this compound can make it difficult to determine the optimal concentration for experiments.

Future Directions

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide has several potential future directions for scientific research. One possible direction is to study the role of AKT in different diseases and to develop new therapies that target this pathway. Another direction is to investigate the potential of this compound as a therapeutic agent for different types of cancer. In addition, future research could focus on improving the stability and solubility of this compound, as well as developing new analogs with improved potency and selectivity.

Conclusion:

This compound is a valuable tool for studying different biological pathways and diseases. This compound inhibits the activity of AKT and has been shown to exhibit various biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, it has several advantages such as high selectivity and good solubility. Future research could focus on developing new therapies that target the AKT pathway and improving the stability and potency of this compound.

Synthesis Methods

The synthesis of N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide involves the reaction of 5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazole-2-amine with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide has been widely used in scientific research as a tool to study different biological pathways. This compound is known to inhibit the activity of protein kinase B (AKT), which is a key regulator of various cellular processes such as cell survival, proliferation, and metabolism. Therefore, this compound has been used to study the role of AKT in different cellular processes and diseases such as cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name |

4-phenoxy-N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O5S/c1-16(2)33(29,30)21-10-6-7-18(15-21)23-26-27-24(32-23)25-22(28)17-11-13-20(14-12-17)31-19-8-4-3-5-9-19/h3-16H,1-2H3,(H,25,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYUUYKLZBSJJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]-3-methylbutanoic acid](/img/structure/B2949877.png)

![5-(4-chlorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2949879.png)

phenyl]methyl})amine](/img/structure/B2949881.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![2-[(2-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2949889.png)

![2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B2949894.png)

![N-Methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]but-2-ynamide](/img/structure/B2949897.png)